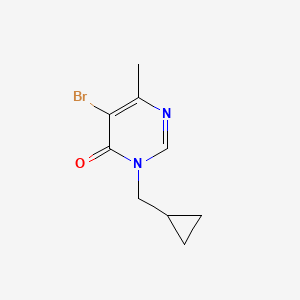
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group at the 3rd position, and a methyl group at the 6th position on the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-bromo-2,4-dihydropyrimidin-4-one and cyclopropylmethyl bromide.
Cyclopropylmethylation: The 5-bromo-2,4-dihydropyrimidin-4-one is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclopropylmethyl group at the 3rd position.
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to introduce the methyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups at the 5th position.
Oxidation Reactions: N-oxides and other oxidized derivatives.
Reduction Reactions: Dihydropyrimidine derivatives.
科学的研究の応用
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-3-cyclopropyl-1-methyl-1H-indazole: Another brominated heterocyclic compound with a cyclopropyl group.
6-Bromo-4-methyl-1H-indazole: A similar compound with a bromine atom and a methyl group on an indazole ring.
4-(Aminomethyl)-6-bromo-1H-indazole: A brominated indazole derivative with an aminomethyl group.
Uniqueness
5-Bromo-3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the dihydropyrimidinone ring. The presence of both a cyclopropylmethyl group and a methyl group, along with the bromine atom, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
5-bromo-3-(cyclopropylmethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(10)9(13)12(5-11-6)4-7-2-3-7/h5,7H,2-4H2,1H3 |
InChIキー |
ULGURVUHMRIMPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=N1)CC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


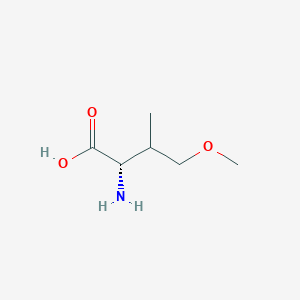
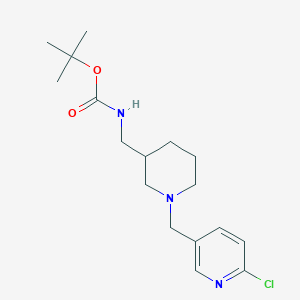
amine](/img/structure/B13078807.png)

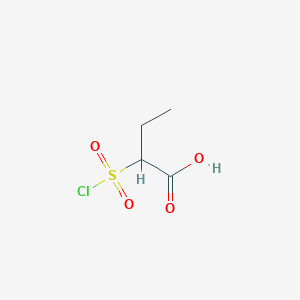
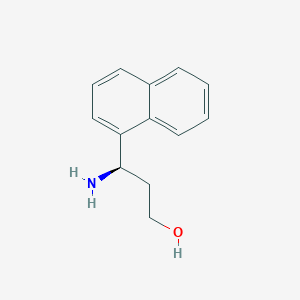
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)

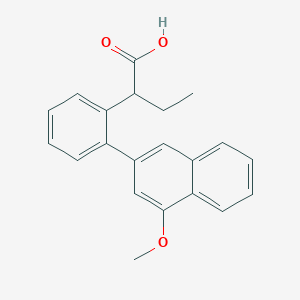
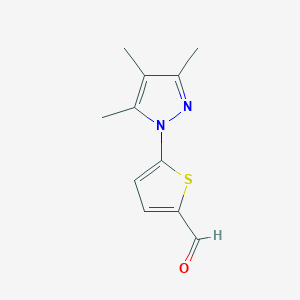
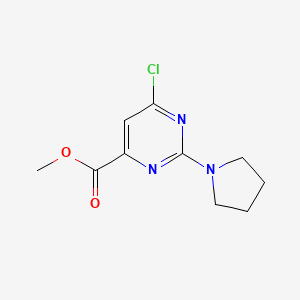

![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)
